1H-Imidazole-1-butanenitrile

Description

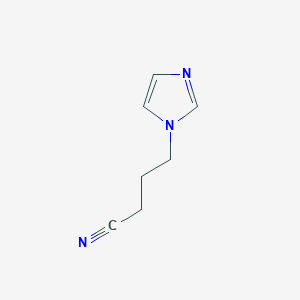

Structure

3D Structure

Properties

IUPAC Name |

4-imidazol-1-ylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-3-1-2-5-10-6-4-9-7-10/h4,6-7H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMLKVXJPBZUTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445928 | |

| Record name | 1H-Imidazole-1-butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72338-63-7 | |

| Record name | 1H-Imidazole-1-butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1h Imidazole 1 Butanenitrile

Mechanistic Investigations of Nitrile Group Reactions

The nitrile group (-C≡N) is a key site for various chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis of the Butanenitrile Moiety to Carboxylic Acid Derivatives

The hydrolysis of the butanenitrile moiety in 1H-Imidazole-1-butanenitrile to its corresponding carboxylic acid, 4-(1H-imidazol-1-yl)butanoic acid, is a fundamental transformation. ambeed.com This reaction can proceed under either acidic or basic conditions, each with a distinct mechanism. libretexts.orgchemistrysteps.com

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. libretexts.org This is followed by the nucleophilic attack of a water molecule, leading to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.com The use of strong acids like hydrochloric or sulfuric acid, sometimes in the presence of an organic-soluble acid catalyst, can facilitate this process. google.com

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. libretexts.org This is followed by a series of proton transfers to form the amide intermediate, which subsequently hydrolyzes to the carboxylate salt. chemistrysteps.com

The synthesis of carboxylic acids from nitriles can also be achieved through biotransformations using enzymes like nitrilase or a combination of nitrile hydratase and amidase. researchgate.net These enzymatic methods offer mild reaction conditions and can exhibit high enantioselectivity. researchgate.net

Table 1: Conditions for Hydrolysis of Nitriles

| Catalyst | Conditions | Product |

| Acid (e.g., HCl, H₂SO₄) | Aqueous solution, often with heating | Carboxylic Acid |

| Base (e.g., NaOH, KOH) | Aqueous solution, often with heating | Carboxylate Salt |

| Nitrilase/Nitrile Hydratase & Amidase | Aqueous media, mild conditions | Carboxylic Acid or Amide |

Reduction Pathways of the Nitrile Functionality to Amine Derivatives

The nitrile group of this compound can be reduced to form the corresponding primary amine, 4-(1H-imidazol-1-yl)butanamine. ambeed.com This transformation is significant for introducing a basic amino group.

A common and effective method for this reduction is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an acidic workup. chemguide.co.ukyoutube.com LiAlH₄ is a potent hydride donor necessary to reduce the stable carbon-nitrogen triple bond. youtube.com Soaker, weaker reducing agents like sodium borohydride (B1222165) are generally not effective for this transformation. chemguide.co.uk

Catalytic hydrogenation is another viable pathway for the reduction of nitriles. chemguide.co.uk This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel, typically at elevated temperature and pressure. chemguide.co.uk

Recent advancements have also explored other reducing systems, including ammonia (B1221849) borane (B79455) under thermal conditions and diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride, which offer good yields and functional group tolerance. organic-chemistry.org

Table 2: Reagents for Nitrile Reduction

| Reagent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent, followed by acid workup | Primary Amine |

| Catalytic Hydrogenation (H₂/Catalyst) | Pd, Pt, or Ni catalyst, elevated T/P | Primary Amine |

| Ammonia Borane (NH₃BH₃) | Thermal decomposition | Primary Amine |

| Diisopropylaminoborane/LiBH₄ (cat.) | - | Primary Amine |

Cycloaddition Reactions Involving the Nitrile Group

While less common for simple alkyl nitriles compared to hydrolysis and reduction, the nitrile group can participate in cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles like azides and nitrile oxides. researchgate.netrsc.org These reactions lead to the formation of five-membered heterocyclic rings, such as tetrazoles and oxadiazoles, respectively.

The reaction of a nitrile with an azide, often catalyzed by a metal salt, yields a tetrazole ring. Similarly, the [3+2] cycloaddition between a nitrile and a nitrile oxide, which can be generated in situ from an oxime, produces a 1,2,4-oxadiazole. Metal-catalyzed versions of these reactions have been developed to enhance reactivity and control regioselectivity. rsc.org These cycloaddition pathways provide a powerful tool for constructing more complex heterocyclic systems from the butanenitrile precursor.

Reactivity of the Imidazole (B134444) Nitrogen Atom in Further Derivatizations

The imidazole ring in this compound possesses two nitrogen atoms with distinct chemical properties. nih.govlongdom.org The N-1 nitrogen is already substituted with the butanenitrile chain. The N-3 nitrogen, with its available lone pair of electrons, is nucleophilic and serves as the primary site for further derivatization. nih.gov

This N-3 nitrogen can react with various electrophiles. For instance, alkylation with alkyl halides in the presence of a base can introduce an additional alkyl group, leading to the formation of a quaternary imidazolium (B1220033) salt. derpharmachemica.comderpharmachemica.com The reaction conditions, such as the choice of solvent and base, can significantly influence the yield and rate of these N-alkylation reactions. derpharmachemica.comderpharmachemica.com For example, using potassium carbonate as a base in acetonitrile (B52724) at elevated temperatures has been shown to be effective for the N-alkylation of similar imidazole derivatives. derpharmachemica.comderpharmachemica.com

The imidazole ring itself can also undergo electrophilic substitution reactions, although the reactivity of the carbon atoms (C-2, C-4, and C-5) is influenced by the substituents on the ring. nih.gov The C-2 position is the most acidic, while the C-5 position is generally the most susceptible to electrophilic attack. nih.gov

Electrophilic and Nucleophilic Behavior in Organic Transformations

The concept of electrophiles and nucleophiles is central to understanding the reactivity of this compound. masterorganicchemistry.comsaskoer.ca

Nucleophilic Character: The N-3 nitrogen of the imidazole ring is a distinct nucleophilic center due to its lone pair of electrons. nih.govlongdom.org This makes it reactive towards a wide range of electrophiles, such as alkyl halides and acyl chlorides. masterorganicchemistry.com

Electrophilic Character: The carbon atom of the nitrile group is electrophilic. libretexts.org This is due to the polarization of the carbon-nitrogen triple bond, where the more electronegative nitrogen atom draws electron density away from the carbon. This electrophilicity is the basis for reactions such as hydrolysis (attack by water) and reduction (attack by hydride). libretexts.orgchemguide.co.uk Similarly, the carbon atoms of the imidazole ring, particularly C-2, C-4, and C-5, can act as electrophilic sites under certain conditions, for example, in reactions with strong nucleophiles or after activation. nih.gov

The molecule as a whole exhibits ambident reactivity, meaning it possesses both nucleophilic and electrophilic sites. d-nb.inforesearchgate.net This dual character allows it to participate in a wide array of organic transformations, serving as a versatile building block for the synthesis of more complex molecules. ontosight.aiwikipedia.org

Applications of 1h Imidazole 1 Butanenitrile As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The bifunctional nature of 1H-Imidazole-1-butanenitrile, possessing both a nucleophilic imidazole (B134444) ring and an electrophilic/precursor nitrile group, makes it a promising candidate for the synthesis of a variety of complex heterocyclic structures. The imidazole moiety can participate in N-alkylation, N-arylation, and coordination with metal centers, while the nitrile group can be transformed into amines, amides, carboxylic acids, or can participate in cyclization reactions to form new rings.

One potential application is in multicomponent reactions, a powerful tool in synthetic chemistry for the efficient construction of complex molecules in a single step. The nitrile group of this compound could react with various nucleophiles and electrophiles to generate highly substituted nitrogen-containing heterocycles. For instance, reactions involving the reduction of the nitrile to an amine, followed by condensation with dicarbonyl compounds, could lead to the formation of fused imidazole systems.

Furthermore, the imidazole ring itself can act as a directing group or a ligand in transition-metal-catalyzed reactions, facilitating C-H activation and functionalization at other positions of the molecule, thereby enabling the synthesis of intricate molecular architectures.

Table 1: Potential Heterocyclic Scaffolds Derivable from this compound

| Target Heterocycle | Synthetic Strategy | Potential Application Area |

| Substituted Pyridines | Thorpe-Ziegler reaction of the dinitrile formed by dimerization, or reaction with 1,3-dicarbonyl compounds. | Materials Science, Pharmaceuticals |

| Fused Imidazoles | Intramolecular cyclization after functionalization of the nitrile group. | Organic Electronics |

| Substituted Pyrimidines | Condensation of the corresponding amidine (derived from the nitrile) with β-dicarbonyl compounds. | Agrochemicals, Dyes |

Integration into Polymeric and Supramolecular Structures

The structural features of this compound make it an interesting monomer for incorporation into both polymeric and supramolecular assemblies. The imidazole ring can act as a hydrogen bond donor and acceptor, as well as a coordination site for metal ions, facilitating the formation of well-ordered supramolecular structures.

In the realm of polymer chemistry, the nitrile group could be polymerized through anionic or coordination polymerization, or it could be hydrolyzed to a carboxylic acid and subsequently used in condensation polymerizations to form polyamides or polyesters. The resulting imidazole-containing polymers would be expected to exhibit interesting properties such as thermal stability, and potential for post-polymerization modification.

The ability of the imidazole nitrogen to be quaternized allows for the formation of imidazolium (B1220033) salts. This opens the door to the synthesis of poly(ionic liquid)s, a class of polymers with applications in catalysis, gas separation, and as electrolytes.

In supramolecular chemistry, the imidazole moiety can participate in the formation of coordination polymers and metal-organic frameworks (MOFs). The butanenitrile arm can be functionalized to introduce other coordinating groups, leading to the formation of multidimensional networks with tailored porosity and functionality for applications in gas storage and catalysis.

Table 2: Potential Polymeric and Supramolecular Structures Incorporating this compound

| Structure Type | Method of Integration | Key Functional Group | Potential Properties/Applications |

| Poly(vinylimidazole) derivatives | Copolymerization of a vinyl-functionalized derivative. | Imidazole | pH-responsive materials, catalysts |

| Polyamides/Polyesters | Conversion of nitrile to carboxylic acid for polycondensation. | Imidazole, Amide/Ester | High-performance polymers, membranes |

| Poly(ionic liquid)s | Quaternization of the imidazole ring. | Imidazolium salt | Solid electrolytes, CO2 capture |

| Coordination Polymers/MOFs | Coordination of the imidazole nitrogen to metal centers. | Imidazole | Gas storage, catalysis, sensing |

This table is based on the general principles of polymer and supramolecular chemistry, as specific examples involving this compound are not documented.

Role as a Key Intermediate in the Preparation of Advanced Organic Materials (excluding biological applications)

The unique combination of an aromatic heterocycle and a flexible alkylnitrile chain in this compound suggests its utility as an intermediate in the synthesis of advanced organic materials with applications in electronics and materials science.

The imidazole core is a known component in materials for organic light-emitting diodes (OLEDs), where it can be part of the emissive layer or charge-transporting layers. The butanenitrile substituent can be chemically modified to tune the electronic properties of the molecule, such as the HOMO/LUMO energy levels, and to improve processability and film-forming properties.

Furthermore, the conversion of the nitrile group to other functionalities, such as tetrazoles or amides, can lead to the creation of ligands for the synthesis of photoluminescent metal complexes. The imidazole ring can also serve as a precursor to N-heterocyclic carbenes (NHCs), which are powerful ligands for stabilizing metal centers in catalysts and organometallic materials.

The potential for this compound to be used in the synthesis of ionic liquids is also significant. Imidazolium-based ionic liquids are valued for their high thermal stability, low vapor pressure, and tunable properties, making them useful as solvents for synthesis and as electrolytes in electrochemical devices.

Table 3: Potential Advanced Organic Materials Derived from this compound

| Material Class | Synthetic Transformation | Key Property | Potential Application |

| Organic Emitters | Functionalization of the imidazole and/or nitrile group. | Photoluminescence | OLEDs |

| N-Heterocyclic Carbene (NHC) Precursors | Deprotonation of the corresponding imidazolium salt. | Strong σ-donating ligand | Catalysis, Organometallics |

| Ionic Liquids | Quaternization of the imidazole ring. | Ionic conductivity, Thermal stability | Green solvents, Electrolytes |

| Curing Agents | Reaction of the imidazole nitrogen with epoxy groups. | Cross-linking | Epoxy resins, Adhesives |

The applications listed are speculative and based on the known chemistry of imidazole and nitrile compounds, pending specific experimental validation for this compound.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopic Characterization

The ¹H NMR spectrum of 1H-Imidazole-1-butanenitrile is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring and the butanenitrile side chain. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons on the imidazole ring are anticipated to appear in the downfield region of the spectrum due to the aromatic and electron-withdrawing nature of the heterocyclic ring. Specifically, the proton at the C2 position (H-2) is expected to be the most deshielded, appearing as a singlet. The protons at the C4 and C5 positions (H-4 and H-5) would appear as distinct signals, likely singlets or narrowly coupled doublets, at slightly higher fields than H-2.

The protons of the butanenitrile side chain will exhibit characteristic multiplets in the upfield region. The methylene (B1212753) group attached to the imidazole nitrogen (N-CH₂-) is expected to be a triplet, deshielded by the adjacent nitrogen atom. The adjacent methylene group (-CH₂-CH₂CN) would likely appear as a multiplet, resulting from coupling to the neighboring methylene groups. The methylene group alpha to the nitrile function (-CH₂-CN) is also expected to be a triplet, deshielded by the electron-withdrawing cyano group.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Imidazole H-2 | 7.5 - 7.7 | s | - |

| Imidazole H-4 | 7.0 - 7.2 | s | - |

| Imidazole H-5 | 6.8 - 7.0 | s | - |

| N-CH₂- | 4.1 - 4.3 | t | ~7 |

| -CH₂-CH₂CN | 2.1 - 2.3 | m | - |

| -CH₂-CN | 2.5 - 2.7 | t | ~7 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the imidazole ring are expected to resonate in the aromatic region (typically 115-140 ppm). The C2 carbon is generally the most downfield, followed by C4 and C5. The carbon of the nitrile group (-C≡N) will appear in a characteristic region around 118-125 ppm. The aliphatic carbons of the butanenitrile chain will be observed in the upfield region of the spectrum. The carbon attached to the imidazole nitrogen (N-CH₂) will be the most deshielded among the aliphatic carbons, followed by the carbon alpha to the nitrile group (-CH₂-CN).

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Imidazole C-2 | 135 - 138 |

| Imidazole C-4 | 128 - 130 |

| Imidazole C-5 | 118 - 120 |

| -C≡N | 117 - 119 |

| N-CH₂- | 45 - 48 |

| -CH₂-CH₂CN | 25 - 28 |

| -CH₂-CN | 18 - 20 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent methylene groups of the butanenitrile chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connection between the butanenitrile chain and the imidazole ring. For instance, a correlation between the N-CH₂- protons and the C4 and C5 carbons of the imidazole ring would confirm the N1-alkylation.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or five decimal places. This accuracy allows for the determination of the elemental composition of the molecule, which is a crucial step in confirming its identity. For this compound (C₇H₉N₃), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS.

Calculated Exact Mass for C₇H₉N₃:

Monoisotopic mass: 135.0796 Da

An experimentally determined mass that matches this value to within a few parts per million (ppm) provides strong evidence for the correct elemental formula.

Electrospray Ionization (ESI) and Atmospheric Pressure Photoionization (APPI)/Atmospheric Pressure Chemical Ionization (APCI) Techniques

These are "soft" ionization techniques commonly used in conjunction with mass spectrometry, particularly for polar and thermally labile molecules.

Electrospray Ionization (ESI): In ESI, a high voltage is applied to a liquid to create an aerosol. This is a very gentle ionization method that typically produces protonated molecules [M+H]⁺ in the positive ion mode. For this compound, the basic nitrogen atoms of the imidazole ring are readily protonated, making ESI a suitable ionization technique. The resulting mass spectrum would be expected to show a prominent peak at m/z 136.0875, corresponding to the [C₇H₁₀N₃]⁺ ion.

Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI): APCI and APPI are also soft ionization techniques that are well-suited for a wide range of compounds, including those with moderate polarity. In APCI, ionization is achieved by corona discharge, while APPI uses photons to ionize the analyte. Similar to ESI, these techniques would be expected to produce the protonated molecule [M+H]⁺ as the base peak. The choice between ESI, APCI, and APPI often depends on the specific analyte and the matrix in which it is present.

By analyzing the fragmentation pattern of the protonated molecule in tandem mass spectrometry (MS/MS) experiments, further structural information can be obtained. Common fragmentation pathways for N-alkyl imidazoles include cleavage of the alkyl chain and fragmentation of the imidazole ring itself, providing valuable data for structural confirmation.

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic techniques are fundamental in identifying the key functional groups within a molecule. For this compound, Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding its vibrational and electronic properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic peaks corresponding to the nitrile group and the imidazole ring.

The nitrile group (C≡N) presents one of the most distinct and recognizable peaks in an IR spectrum. Due to the triple bond, its stretching vibration results in a sharp, intense absorption in a region where few other functional groups absorb. spectroscopyonline.comlibretexts.orgmasterorganicchemistry.com For saturated aliphatic nitriles, this peak typically appears between 2260 and 2240 cm⁻¹. spectroscopyonline.com

The imidazole ring contributes a more complex series of absorptions:

C-H Stretching: Aromatic C-H stretching vibrations from the imidazole ring are expected above 3000 cm⁻¹. researchgate.net

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic ring typically appear in the 1650-1450 cm⁻¹ region.

Ring Vibrations: The characteristic breathing and other vibrations of the imidazole ring itself produce peaks in the fingerprint region, often observed around 1098-1220 cm⁻¹. researchgate.net

C-N Stretching: The stretching of the single carbon-nitrogen bonds will also be present in the fingerprint region. researchgate.net

Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

|---|---|---|---|

| ~ 2250 | Nitrile (C≡N) | Stretching | Medium to Strong, Sharp |

| > 3000 | Imidazole Ring | C-H Stretching | Medium to Weak |

| 1650 - 1450 | Imidazole Ring | C=N, C=C Stretching | Medium |

| 1220 - 1090 | Imidazole Ring | Ring Vibrations | Medium |

| 2960 - 2850 | Butane Chain | C-H Stretching | Medium |

Electronic (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The primary chromophore in this compound is the imidazole ring.

Imidazole itself typically exhibits a strong absorption maximum (λmax) around 206-209 nm. mdpi.comnist.govwikipedia.org This absorption is attributed to a π → π* electronic transition within the aromatic system. researchgate.net A weaker absorption, corresponding to an n → π* transition of the non-bonding electrons on the nitrogen atoms, may also be observed at a longer wavelength, often around 280 nm, though it is sometimes obscured by the stronger π → π* transition. researchgate.net The attachment of the butanenitrile substituent is not expected to significantly shift these primary absorption bands.

Expected UV-Vis Absorption Data for this compound

| Expected λmax | Electronic Transition | Chromophore |

|---|---|---|

| ~ 209 nm | π → π* | Imidazole Ring |

| ~ 280 nm | n → π* | Imidazole Ring |

Chromatographic Separations for Isolation and Purity Analysis

Chromatography is an essential tool for separating components of a mixture, allowing for the isolation and purity assessment of a target compound. The choice of technique depends on the compound's volatility and polarity.

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its molecular weight of 135.17 g/mol , this compound is expected to be sufficiently volatile for GC analysis. GC is widely used for the analysis of nitrile compounds and various imidazole derivatives. acs.orgchromatographyonline.comjournals.co.za

For a successful separation, a capillary column would be employed. Due to the polar nature of both the imidazole and nitrile functionalities, a mid-polarity to polar stationary phase, such as one containing cyanopropyl or polyethylene (B3416737) glycol functionalities, would likely provide the best peak shape and resolution. A temperature-programmed analysis, where the column temperature is gradually increased, would be necessary to ensure the timely elution of the compound while maintaining good separation from any potential impurities.

High-Performance Liquid Chromatography is the premier technique for the separation and purity analysis of non-volatile or thermally sensitive compounds. This compound, being a polar molecule, is well-suited for analysis by HPLC.

A common approach would be Reverse-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar. However, highly polar compounds can sometimes exhibit poor retention on traditional RP columns. sielc.comfishersci.com In such cases, several strategies can be employed:

Aqueous Mobile Phases: Using a mobile phase with a high percentage of water or aqueous buffer can increase retention. Specialized "aqueous stable" C18 columns are designed for this purpose. hplc.eu

Polar-Embedded or Polar-Endcapped Columns: These columns have modified stationary phases that enhance the retention of polar analytes. chromatographyonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica (B1680970) or a zwitterionic phase) with a semi-aqueous mobile phase rich in an organic solvent like acetonitrile (B52724). merckmillipore.com In HILIC, water acts as the strong eluting solvent, providing excellent retention for very polar compounds. merckmillipore.com

A typical mobile phase for analyzing this compound would consist of a mixture of acetonitrile and water, often with a buffer (e.g., ammonium (B1175870) formate) to ensure consistent ionization state and improve peak shape. Detection would typically be performed using a UV detector set to one of the absorption maxima of the imidazole ring (~210 nm).

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a specialized form of HPLC that separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. The stationary phase consists of porous particles with a carefully controlled pore size distribution. Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying degrees and therefore have a longer path, eluting later.

This technique is primarily used for the characterization of macromolecules, such as synthetic polymers and biopolymers, to determine their molecular weight distribution. GPC is not an appropriate analytical technique for a small, well-defined molecule like this compound, as it would not be separated based on size from other small molecules or the solvent front.

Theoretical and Computational Chemistry Studies of 1h Imidazole 1 Butanenitrile

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods such as Hartree-Fock (HF) theory and post-Hartree-Fock methods would be used to determine the electronic wavefunction of 1H-Imidazole-1-butanenitrile. From this, a detailed analysis of its electronic structure, including the distribution of electrons, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the chemical bonds, could be performed. This analysis is crucial for predicting the molecule's reactivity and spectroscopic properties.

Despite the utility of these methods, specific studies applying them to analyze the electronic structure and bonding of this compound have not been identified in the current body of scientific literature.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound. DFT would be employed to find the most stable three-dimensional arrangement of atoms (geometry optimization) by minimizing the molecule's energy. These calculations would provide key information on bond lengths, bond angles, and dihedral angles.

A thorough search of scientific databases did not yield any studies that have published the results of DFT-based geometry optimization or energy calculations specifically for this compound.

A significant application of DFT is the prediction of spectroscopic parameters. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, it is possible to predict its Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecule's structure.

Currently, there are no published studies presenting the predicted NMR chemical shifts for this compound based on DFT calculations.

DFT is also a powerful tool for investigating chemical reaction mechanisms. By locating and characterizing the transition state structures for potential reactions involving this compound, chemists can elucidate reaction pathways and calculate activation energies. This provides a deeper understanding of the molecule's reactivity and the formation of potential products.

No research articles detailing the elucidation of mechanistic pathways through transition state analysis for reactions involving this compound could be located.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Specific MD simulation studies focused on exploring the conformational landscape of this compound are not present in the available literature.

Solvent Models and Predictive Tools (e.g., COSMOtherm, COSMO-RS) for Understanding Intermolecular Interactions

The behavior of this compound in solution is critical for many applications. Solvation models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), can be used to predict thermodynamic properties like solubility and partitioning coefficients in various solvents. These models work by calculating the interaction energies between the molecule's surface charge density and the solvent molecules, providing insights into intermolecular forces.

There is no available research that has utilized solvent models like COSMOtherm or COSMO-RS to specifically study the intermolecular interactions of this compound.

Future Research Directions and Emerging Chemical Science Aspects

Advancements in Stereoselective Synthesis of Imidazole (B134444) Derivatives

The development of synthetic methods to control the three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry. For imidazole derivatives, including analogs of 1H-Imidazole-1-butanenitrile, achieving high levels of stereoselectivity is crucial for applications where specific chiral recognition is required.

Recent progress in this area has focused on the use of chiral catalysts and auxiliaries to direct the formation of specific stereoisomers. Asymmetric hydrogenation, for instance, has been successfully employed for the reduction of substituted imidazoles to chiral imidazolines with high enantiomeric excess (up to 99% ee) using ruthenium catalysts with chiral bisphosphine ligands like PhTRAP nih.gov. Another promising approach involves the catalytic enantioselective desymmetrization of prochiral imidazoles. This has been demonstrated in the synthesis of axially chiral imidazoles, where a cation-directed method using a chiral phosphoric acid catalyst enabled the preparation of products with greater than 90% ee . Such methods could be adapted to introduce chirality into derivatives of this compound, either within the imidazole core or on the butanenitrile side chain.

Multicomponent reactions (MCRs) also offer an efficient route to chiral imidazole-containing structures. The Groebke-Blackburn-Bienaymé reaction, for example, has been utilized in an asymmetric fashion to produce axially chiral imidazo[1,2-a]pyridines with high yields and enantioselectivities by employing a chiral phosphoric acid catalyst daneshyari.com. The modularity of MCRs could allow for the incorporation of precursors that would lead to chiral derivatives of this compound.

The table below summarizes some of the recent advancements in the stereoselective synthesis of imidazole derivatives.

| Method | Catalyst/Auxiliary | Key Feature | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Ru(η³-methallyl)₂(cod) / PhTRAP | Reduction of substituted imidazoles | Up to 99% |

| Catalytic Enantioselective Desymmetrization | Chiral Phosphoric Acid | Synthesis of axially chiral imidazoles | >90% |

| Asymmetric Multicomponent Reaction | Chiral Phosphoric Acid | Atroposelective synthesis of imidazo[1,2-a]pyridines | High to excellent |

These advancements in stereoselective synthesis are paving the way for the creation of novel, optically pure imidazole derivatives with tailored properties.

Exploration of Novel Reaction Pathways for Enhanced Functionalization

To fully harness the potential of this compound, the development of novel and efficient methods for its functionalization is paramount. Current research is actively exploring innovative reaction pathways that allow for the precise modification of the imidazole ring and the butanenitrile side chain.

A significant area of focus is the direct C-H functionalization of the imidazole core, which avoids the need for pre-functionalized starting materials. Nickel-catalyzed C-H arylation and alkenylation have emerged as powerful tools for this purpose mdpi.com. These methods allow for the introduction of aryl and alkenyl groups at the C2 position of the imidazole ring. The choice of a tertiary alcohol as a solvent has been identified as a key factor for the success of these reactions . Transition metal-catalyzed cross-coupling reactions are also being extensively investigated to form C-C and C-N bonds at various positions of the imidazole ring, enabling the synthesis of a wide array of derivatives that would be otherwise difficult to access daneshyari.com.

Regioselective functionalization, the ability to target a specific position on the imidazole ring, is another critical aspect. Methodologies are being developed that allow for the selective modification of the N-1, C-2, C-4, or C-5 positions daneshyari.com. For instance, a flexible method for the functionalization of all positions of the imidazole heterocycle has been reported, utilizing regioselective metalations and a sulfoxide (B87167)/magnesium exchange elsevierpure.com.

Furthermore, novel pathways are being explored that start from different heterocyclic precursors. An efficient method to access 2-substituted 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles nih.govnih.gov. This approach involves an intramolecular cyclization followed by the opening of the triazole ring.

The following table highlights some of the novel reaction pathways for imidazole functionalization.

| Reaction Type | Catalyst/Reagent | Position Functionalized | Key Advantage |

| C-H Arylation/Alkenylation | Nickel / dcype | C2 | Avoids pre-functionalization |

| Directed Metalation | n-BuLi, s-BuLi | C2, C4, C5 | High regioselectivity |

| Denitrogenative Transformation | Acid | C2 | Access from triazole precursors |

| Electrooxidative C-N Coupling | Electrochemical cell | N1 | Direct C-H/N-H coupling |

These emerging synthetic strategies will undoubtedly facilitate the creation of a diverse library of this compound analogs with enhanced functionalities for various applications.

Development of Integrated Computational and Experimental Methodologies for Compound Design

The synergy between computational modeling and experimental synthesis is revolutionizing the design and discovery of new molecules. For this compound and its derivatives, integrated computational and experimental approaches are expected to accelerate the identification of compounds with desired properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of a compound with its biological activity or other properties nih.govrjptonline.orgiosrjournals.org. By developing predictive QSAR models for imidazole derivatives, researchers can screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity nih.govproquest.com. These models can highlight the importance of specific structural features, such as steric, electrostatic, and hydrophobic properties, in determining the compound's function rjptonline.org.

Molecular docking is another key computational technique that predicts the preferred orientation of a molecule when bound to a target, such as an enzyme or receptor daneshyari.commdpi.comnih.gov. Docking studies can provide valuable insights into the binding modes of imidazole derivatives and help in the rational design of more potent and selective compounds mdpi.comnih.gov. For example, in silico molecular docking has been used to identify imidazole derivatives as potential inhibitors of enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase daneshyari.com.

Density Functional Theory (DFT) calculations are employed to understand the electronic structure and reactivity of molecules. DFT can be used to predict various properties of imidazole derivatives, such as their optimized geometry, vibrational frequencies, and electronic properties, which can then be correlated with experimental data bohrium.com.

An integrated workflow often involves the following steps:

Computational Design: Using QSAR and molecular docking to design a virtual library of candidate molecules.

In Silico Screening: Prioritizing candidates based on predicted activity and other properties.

Chemical Synthesis: Synthesizing the most promising candidates in the laboratory.

Experimental Validation: Testing the synthesized compounds to validate the computational predictions.

Iterative Refinement: Using the experimental results to refine the computational models for the next round of design.

This integrated approach not only accelerates the discovery process but also provides a deeper understanding of the structure-property relationships of this compound derivatives.

Applications in Advanced Materials Science and Sustainable Chemical Processes (non-biological)

Beyond the biological realm, the unique chemical and physical properties of the imidazole moiety make this compound and its derivatives promising candidates for applications in advanced materials science and sustainable chemical processes.

In materials science, imidazole-containing polymers are gaining attention due to their diverse functionalities. The imidazole ring can participate in hydrogen bonding, while its alkylated form, the imidazolium (B1220033) salt, can engage in electrostatic interactions, aggregation, and self-assembly elsevierpure.comresearchgate.net. These properties make them suitable for a range of applications, including the creation of polyelectrolyte brushes on surfaces, coating for metal nanoparticles, and the formation of oriented liquid crystals elsevierpure.comresearchgate.net. Imidazole derivatives have also been explored as components in organic electroluminescent devices (OLEDs) and as ligands in coordination chemistry nih.gov. The nitrile group in this compound could further enhance its utility in polymer science, potentially through polymerization or as a site for further chemical modification.

In the domain of sustainable or "green" chemistry, imidazole derivatives are being investigated as catalysts and components of environmentally benign reaction media. Imidazole-based ionic liquids are of particular interest due to their low vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic substances sciepub.com. These properties make them attractive alternatives to volatile organic solvents in various chemical processes. Furthermore, the synthesis of imidazole derivatives itself is being optimized to be more environmentally friendly, with a focus on solvent-free conditions and the use of reusable catalysts like magnetic iron oxide nanoparticles bohrium.comresearchgate.netresearchgate.net. The catalytic activity of substituted imidazole derivatives has been demonstrated in various organic transformations, highlighting their potential to promote chemical reactions in a more sustainable manner cuestionesdefisioterapia.com.

The table below outlines potential non-biological applications for imidazole derivatives.

| Application Area | Specific Use | Key Property |

| Materials Science | Polymer synthesis, Ionic liquids, Liquid crystals | Hydrogen bonding, Electrostatic interactions, Self-assembly |

| Sustainable Chemistry | Green solvents, Catalysts | Low volatility, High thermal stability, Catalytic activity |

| Coordination Chemistry | Ligands for metal complexes | Coordination ability of nitrogen atoms |

Future research in these areas will likely focus on tailoring the structure of this compound to optimize its performance in these emerging technological and environmentally conscious applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-Imidazole-1-butanenitrile, and what experimental conditions optimize yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, imidazole derivatives can be synthesized by reacting imidazole with a nitrile-containing alkyl halide under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile at 60–80°C. Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of imidazole to alkylating agent) and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .

- Key Data : Reported yields for analogous imidazole nitriles range from 34% to 83%, depending on substituent steric effects and solvent choice .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography characterize this compound?

- Methodological Answer :

- NMR : NMR identifies proton environments (e.g., imidazole ring protons at δ 7.2–7.8 ppm, nitrile-substituted alkyl chain protons at δ 2.5–3.5 ppm). NMR confirms nitrile carbon signals at ~115–120 ppm .

- IR : A sharp peak near 2240 cm confirms the nitrile group. Imidazole ring vibrations appear at 1600–1450 cm .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles. For example, C-N bond lengths in imidazole rings typically range from 1.31–1.38 Å, while nitrile C≡N bonds are ~1.16 Å .

Q. What thermodynamic properties are critical for this compound, and how are they measured?

- Methodological Answer : Enthalpy of formation () and heat capacity () are determined via calorimetry. For imidazole derivatives, (solid) is measured using combustion calorimetry, while is derived from differential scanning calorimetry (DSC). NIST-standardized data for imidazole analogs report values of ~50–70 kJ/mol and (solid) of 150–200 J/mol·K .

Advanced Research Questions

Q. How can contradictions in crystallographic data for imidazole derivatives be resolved?

- Methodological Answer : Discrepancies in bond lengths or space group assignments arise from twinning or poor diffraction quality. Use high-resolution data (≤ 0.8 Å) and refinement tools like SHELXL with TWIN/BASF commands. For ambiguous cases, complementary techniques like electron diffraction or DFT-optimized structural models validate results .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. For example, nitrile group electrophilicity can be quantified via Fukui indices (), where higher values indicate susceptibility to nucleophilic attack at the β-carbon of the butanenitrile chain .

Q. How are reaction mechanisms elucidated for imidazole nitrile derivatives in multi-step syntheses?

- Methodological Answer : Isotopic labeling (e.g., -imidazole) combined with - HMBC NMR tracks nitrogen migration. Kinetic studies (variable-temperature NMR or stopped-flow spectroscopy) identify rate-determining steps. For example, in Suzuki-Miyaura couplings involving imidazole nitriles, oxidative addition of Pd(0) to the aryl halide is often rate-limiting .

Data Contradiction Analysis Example

Issue : Conflicting reports on nitrile group orientation in crystallographic studies.

Resolution :

- Compare torsional angles (C-C≡N) across multiple datasets. Angles > 10° suggest rotational disorder.

- Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., C-H···N≡C contacts) that stabilize specific conformers .

- Cross-validate with solid-state NMR chemical shifts, which are sensitive to local electronic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.